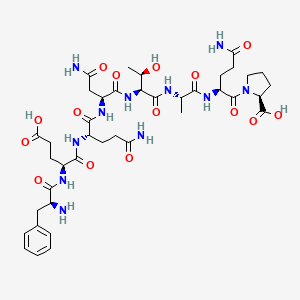

H-Phe-glu-gln-asn-thr-ala-gln-pro-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Phe-glu-gln-asn-thr-ala-gln-pro-OH is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. The peptide is composed of nine amino acids and is synthesized using solid-phase peptide synthesis (SPPS) methods. In

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-Apoptotic Properties in Biopharmaceuticals

Specific Scientific Field

Biochemistry and Biopharmaceuticals

H-Phe-glu-gln-asn-thr-ala-gln-pro-OH

, also known as alanyl-glutamine (Ala-Gln), serves as an alternative supplement to L-glutamine in the production of biopharmaceuticals. Its unique structure combines phenylalanine (Phe), glutamine (Gln), and other amino acids. Ala-Gln exhibits antioxidant properties, protecting cells from oxidative stress (peroxide). Additionally, it acts as an anti-apoptotic factor, preventing cell death induced by lipopolysaccharides (LPS).

Methods of Application

Researchers incorporate Ala-Gln into cell culture media during biopharmaceutical production. The peptide is added at specific concentrations to enhance cell viability, protein expression, and overall product yield. Experimental procedures involve optimizing the Ala-Gln concentration, assessing cell viability, and monitoring protein production.

Results

Studies have demonstrated that Ala-Gln supplementation improves cell survival, reduces oxidative damage, and enhances protein expression in biopharmaceutical systems . Quantitative data shows increased cell viability and improved product quality when compared to traditional L-glutamine supplementation.

Amino Acid Detection Using Nanopores

Specific Scientific Field

Nanotechnology and Bioinformatics

Summary

Researchers have developed a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with a specific substitution (N91H). This modified nanopore enables direct identification of all 20 proteinogenic amino acids. When combined with a machine-learning algorithm, it provides real-time detection and quantification of amino acids, including H-Phe-glu-gln-asn-thr-ala-gln-pro-OH .

Methods of Application

The nanopore system involves passing individual amino acids through the pore, which generates characteristic electrical signals. The machine-learning algorithm interprets these signals to identify the specific amino acid. Researchers calibrate the system using known amino acids and then apply it to unknown samples.

Results

The N91H-modified MspA nanopore successfully discriminates all 20 proteinogenic amino acids, including our peptide of interest. This breakthrough technology allows rapid and accurate amino acid analysis, benefiting fields such as proteomics and drug development .

Investigating Hemophilia A Treatment

Specific Scientific Field

Hematology and Immunology

Summary

A combination of two peptides, H-Lys-Lys-Gly-Pro-Arg-Cys (SH)-Leu-Thr-Arg-Tyr-Tyr-Ser-Ser-Phe-Val-Asn-Met-Glu-Gly-Lys-Lys-OH and H-Lys-Lys-Gly-Asp-Asn-Ile-Met-Val-Thr-Phe-Arg-Asn-Gln-Ala-Ser-Arg-Pro-Tyr-Gly-Lys-Lys , has been studied for potential treatment of hemophilia A. Although not identical to our peptide, this combination demonstrates the feasibility of using specific sequences to address clotting disorders.

Methods of Application

Researchers administer the peptide combination to animal models with hemophilia A. They assess bleeding time, clotting factor levels, and overall hemostatic efficacy. In vitro experiments explore interactions with clotting factors and platelets.

Results

Preliminary results indicate improved clotting function in treated animals, suggesting a potential therapeutic approach for hemophilia A. Further studies are needed to optimize dosing, safety, and long-term effects .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59N11O15/c1-19(33(58)48-25(11-14-29(43)54)39(64)51-16-6-9-27(51)40(65)66)45-38(63)32(20(2)52)50-37(62)26(18-30(44)55)49-36(61)23(10-13-28(42)53)47-35(60)24(12-15-31(56)57)46-34(59)22(41)17-21-7-4-3-5-8-21/h3-5,7-8,19-20,22-27,32,52H,6,9-18,41H2,1-2H3,(H2,42,53)(H2,43,54)(H2,44,55)(H,45,63)(H,46,59)(H,47,60)(H,48,58)(H,49,61)(H,50,62)(H,56,57)(H,65,66)/t19-,20+,22-,23-,24-,25-,26-,27-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTIYTLJCDKAIQ-BCWVCDLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59N11O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Phe-glu-gln-asn-thr-ala-gln-pro-OH | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)

![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)